2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted at the 2-position with a 3-fluorophenylmethyl group and at the 8-position with a 3-phenyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O2/c22-16-9-4-6-14(12-16)13-27-21(28)26-11-5-10-17(19(26)24-27)20-23-18(25-29-20)15-7-2-1-3-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZMNGHKHLIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridine core, followed by the introduction of the fluorobenzyl and oxadiazole groups. Common reagents used in these reactions include various halogenated compounds, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound enhances its ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell cycle progression at the G2/M phase. This mechanism is crucial for developing targeted cancer therapies .
- Case Studies : In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. For example, one study reported an IC50 value of 5.71 µM against MCF-7 cells, indicating potent anti-breast cancer activity compared to standard treatments .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad-spectrum efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Research Findings : Comparative studies have shown that derivatives of this compound outperform traditional antibiotics in certain cases, suggesting its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Cyclocondensation Reactions : These reactions are often employed to construct the oxadiazole and triazole rings effectively.
- Functional Group Modifications : Altering substituents on the phenyl rings can significantly influence the biological activity of the derivatives. For instance, varying the position and type of substituents can enhance potency or selectivity against specific cancer types or pathogens .
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of the Triazolo[4,3-a]pyridin-3-one Core
The triazolo[4,3-a]pyridin-3-one scaffold is versatile, with modifications at the 2- and 8-positions significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Activity :
- The piperazinylpropyl group in Trazodone confers serotonin reuptake inhibition, while the sulfonamide in 13b shifts activity toward antimalarial targets .
- The target compound’s 3-phenyl-1,2,4-oxadiazole may mimic ester or amide groups, improving stability against enzymatic degradation compared to Trazodone’s piperazine .
Physicochemical Properties: The 8-methoxy analog (MW 165.15) is significantly smaller than the target compound (MW ~414), highlighting the impact of bulky substituents on drug-likeness .
Functional Group Contributions
- Similar fluorinated groups are common in CNS drugs for improved bioavailability .
- 1,2,4-Oxadiazole: This heterocycle is a known bioisostere for carboxylic esters, offering metabolic resistance while maintaining hydrogen-bonding capacity. Contrast with thione in , where sulfur may alter redox properties .
Biological Activity
The compound 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its relevance in drug discovery.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer potential. They act by targeting various enzymes involved in cancer cell proliferation:
- Mechanisms of Action :
- Inhibition of thymidylate synthase , which is crucial for DNA synthesis.
- Modulation of histone deacetylases (HDACs) leading to altered gene expression profiles that favor apoptosis in cancer cells.
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 by increasing the expression of pro-apoptotic proteins like p53 and cleaving caspase-3 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole and triazole rings contributes to its ability to inhibit bacterial growth:
- In vitro Studies :
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
